1-[2-(4-Nitrophenyl)ethyl]piperidine-4-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperidine-4-carbaldehyde typically involves the reaction of 4-nitrobenzyl chloride with piperidine under basic conditions, followed by oxidation of the resulting intermediate . The reaction conditions often include the use of solvents such as toluene or acetonitrile and catalysts like palladium(II) acetate . The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Nitrophenyl)ethyl]piperidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Carboxylic acids: From oxidation of the aldehyde group.
Amines: From reduction of the nitro group.
Substituted piperidines: From nucleophilic substitution reactions.
Scientific Research Applications
1-[2-(4-Nitrophenyl)ethyl]piperidine-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitrophenyl)ethyl]piperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[2-(4-Nitrophenyl)ethyl]piperidine-4-carbaldehyde include:
1H-Indole-3-carbaldehyde: A compound with a similar aldehyde group but different aromatic ring structure.
4-Nitrobenzyl chloride: A precursor in the synthesis of the target compound.
Piperidine derivatives: Various piperidine-based compounds with different substituents.
Uniqueness
This compound is unique due to its combination of a piperidine ring, nitro group, and aldehyde group, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]piperidine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-11-13-6-9-15(10-7-13)8-5-12-1-3-14(4-2-12)16(18)19/h1-4,11,13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLXWPQJPJVDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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